Physicochemical Profile vs. 2-Methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole (CAS 1272743-51-7)
The target compound differs from a key commercial analog by the presence of a methoxymethylene group replacing a direct C–C bond at the thiazole 4-position. Computed properties from PubChem reveal a higher molecular weight (212.31 vs. 168.26 g/mol), a higher hydrogen bond acceptor count (4 vs. 3), and a larger TPSA (53.6 vs. 41.0 Ų) [1][2]. The increased TPSA and HBA count are predicted to reduce passive membrane permeability relative to the comparator, potentially improving aqueous solubility and altering the ADME profile of derived lead compounds [1].
| Evidence Dimension | Computed molecular properties influencing drug-likeness and permeability |
|---|---|
| Target Compound Data | MW: 212.31; HBA: 4; TPSA: 53.6 Ų; XLogP3: 1.3; Rotatable Bonds: 3 |
| Comparator Or Baseline | MW: 168.26; HBA: 3; TPSA: 41.0 Ų (PubChem CID 55296267) |
| Quantified Difference | ΔMW: +44.05 g/mol; ΔHBA: +1; ΔTPSA: +12.6 Ų |
| Conditions | Computed descriptors from PubChem (Cactvs 3.4.6.11; XLogP3 3.0) |
Why This Matters
Higher TPSA and HBA count typically correlate with reduced passive permeability, making the target compound a more suitable scaffold for medicinal chemists seeking to reduce off-target membrane penetration or to meet specific CNS drug-likeness criteria.
- [1] PubChem. 4-((3-Methoxypyrrolidin-1-yl)methyl)-2-methylthiazole. Compound Summary, CID 121020635. National Center for Biotechnology Information. View Source
- [2] PubChem. 2-Methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole. Compound Summary, CID 55296267. National Center for Biotechnology Information. View Source
